5,6-Dihydro-1,6-epoxyisoquinoline
Description
Properties
CAS No. |
119275-19-3 |
|---|---|
Molecular Formula |
C9H7NO |
Molecular Weight |
145.161 |
InChI |
InChI=1S/C9H7NO/c1-2-8-6-3-4-10-9(8)11-7(1)5-6/h1-4,7H,5H2 |
InChI Key |
QWUHCIPHBYMJLD-UHFFFAOYSA-N |
SMILES |
C1C2C=CC3=C1C=CN=C3O2 |
Synonyms |
2,5-Methano-2H-pyrano[2,3-b]pyridine(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Isoquinoline Derivatives
Key Observations:
Substituent Effects: Methoxy groups (e.g., in 6,7-dimethoxy derivatives) enhance electron density on the aromatic ring, improving stability and directing electrophilic substitution reactions . Halogens (e.g., bromine in Ethyl 6-bromoisoquinoline-1-carboxylate) increase molecular weight and polarity, facilitating halogen-bonding interactions in drug design .
Saturation Levels: The hexahydroquinoline derivative (CAS 139731-94-5) is fully saturated, reducing aromatic conjugation and increasing flexibility compared to the partially unsaturated 5,6-dihydro structure .
Functional Group Reactivity: The epoxide in this compound is more reactive than esters or ethers in analogs like Ethyl 6-bromoisoquinoline-1-carboxylate. This reactivity is exploitable in ring-opening reactions to generate diols or cross-linked polymers .
Preparation Methods
Epoxidation of Dihydroisoquinoline Derivatives
A widely employed strategy involves the epoxidation of preformed dihydroisoquinoline precursors. For instance, treatment of 5,6-dihydroisoquinoline with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to room temperature induces epoxide formation via electrophilic oxygen transfer. This method typically achieves moderate yields (45–60%) but requires careful control of stoichiometry to avoid over-oxidation.
Tandem Cyclization-Epoxidation
Building on biomimetic principles inspired by alkaloid synthesis, researchers have developed one-pot protocols where cyclization and epoxidation occur sequentially. A notable example involves the acid-promoted dimerization of borrerine analogs, followed by in situ epoxidation using hydrogen peroxide. This approach mirrors biosynthetic pathways and achieves yields up to 72% while reducing purification steps.
Domino Reactions for Concurrent Ring Formation
Intramolecular Diels-Alder Vinylfuran (IMDAV) Strategy
Varlamov et al. demonstrated that domino reactions combining acylation, cycloaddition, and proton shifts can construct the epoxyisoquinoline scaffold efficiently. For example, reacting 3-(furyl)allylamines with maleic anhydride under mild conditions (50°C, toluene) induces an IMDAV reaction, yielding furoisoindole intermediates that are subsequently oxidized to the target epoxide. This method boasts high diastereoselectivity (>90%) and yields of 65–78%.
Base-Promoted Annulation
A novel annulation strategy employs 6-azaindole quaternary salts reacting with activated alkynes in the presence of potassium tert-butoxide. This domino process forms the isoindole core, which is then epoxidized using dimethyldioxirane (DMDO). The overall yield for this three-step sequence reaches 55%.
Catalytic Hydrogenation of Epoxyisoindoles
Continuous-Flow Hydrogenation
Adapting methods from epoxyisoindole synthesis, continuous-flow catalytic hydrogenation of 3a,6-epoxyisoindoles over palladium on carbon (Pd/C) at 80°C and 50 bar H₂ selectively reduces the isoindole ring to yield 5,6-dihydro-1,6-epoxyisoquinoline. This approach enhances reproducibility and scalability, achieving 85% conversion with >95% purity after a single pass.
Solvent and Catalyst Optimization
Comparative studies reveal that ethanol as a solvent outperforms tetrahydrofuran (THF) or ethyl acetate, likely due to improved hydrogen solubility. Catalyst screening shows that 5% Pd/C provides optimal activity without side reactions like epoxide ring-opening.
Hofmann Degradation-Based Routes
Degradation of Quaternary Alkaloid Salts
Inspired by glaucine analog synthesis, Hofmann degradation of 1,2,9,10-tetramethoxyaporphine derivatives with phenyltrimethylammonium hydroxide generates intermediate amines. Subsequent oxidation with tert-butyl hydroperoxide (TBHP) in the presence of vanadium catalysts forms the epoxide. While this method is step-intensive (10 steps), it offers precise stereochemical control, with overall yields of 12–18%.
Mitigating Byproduct Formation
Key challenges include minimizing demethylation and rearrangements during degradation. Employing buffered conditions (pH 7–8) and low temperatures (–10°C) suppresses byproducts, improving yields by 20–30%.
Biomimetic and Green Chemistry Approaches
Acid-Promoted Cyclodimerization
Adapting flindersial alkaloid synthesis, treatment of tryptamine derivatives with HCl in methanol induces cyclodimerization, forming a dihydroisoquinoline core. Epoxidation using urea-hydrogen peroxide adducts (UHP) in acetic acid completes the synthesis. This eco-friendly method avoids hazardous peroxides, yielding 50–60% product.
Solvent-Free Mechanochemical Synthesis
Recent advances utilize ball milling to promote solid-state reactions between dihydroisoquinoline and sodium percarbonate. This solvent-free method achieves 48% yield in 2 hours, highlighting potential for sustainable scale-up.
Comparative Analysis of Synthetic Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Epoxidation | mCPBA, CH₂Cl₂, 0°C–RT | 45–60 | Simple setup | Over-oxidation risks |
| Domino IMDAV | Maleic anhydride, toluene, 50°C | 65–78 | High selectivity | Requires anhydrous conditions |
| Continuous H₂ation | Pd/C, H₂ (50 bar), EtOH, 80°C | 85 | Scalable, high purity | High-pressure equipment needed |
| Hofmann Degradation | TBHP, VO(acac)₂, –10°C | 12–18 | Stereochemical control | Low yield, multi-step |
| Biomimetic | UHP, HCl/MeOH | 50–60 | Eco-friendly | Moderate yields |
Q & A
Basic Research Questions
Q. What established synthetic routes are used to prepare 5,6-Dihydro-1,6-epoxyisoquinoline, and what reaction conditions optimize yield?
- Methodological Answer : The compound is typically synthesized via cyclization of aminophenol derivatives using epoxidation agents like meta-chloroperbenzoic acid (mCPBA). Key steps include refluxing in tetrahydrofuran (THF) with catalytic Lewis acids (e.g., BF₃·OEt₂) to stabilize intermediates. Yield optimization involves controlled temperature (0–5°C during epoxidation) and inert atmosphere to prevent oxidation side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >90% purity .
Q. How is the stereochemistry of this compound confirmed experimentally?
- Methodological Answer : Stereochemical analysis combines nuclear magnetic resonance (NMR) and X-ray crystallography. ¹H NMR coupling constants (e.g., J = 3–5 Hz for cis-epoxide protons) and nuclear Overhauser effect (NOE) correlations distinguish stereoisomers. Single-crystal X-ray diffraction provides definitive proof of spatial arrangement, with Cahn-Ingold-Prelog descriptors assigned to chiral centers .
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography using silica gel (60–120 mesh) with gradient elution (hexane to ethyl acetate) effectively separates the compound from byproducts. Recrystallization in ethanol at −20°C enhances purity (>98%). Analytical HPLC (C18 column, acetonitrile/water mobile phase) monitors purity, with retention time cross-verified against standards .
Advanced Research Questions
Q. How can contradictory reactivity data in nucleophilic ring-opening reactions of the epoxide moiety be resolved?
- Methodological Answer : Contradictions arise from solvent polarity and steric effects. For example, in polar aprotic solvents (e.g., DMF), nucleophiles like amines favor attack at the less hindered carbon, while bulky nucleophiles (e.g., tert-butoxide) exhibit regioselectivity inversion. Systematic kinetic studies (e.g., variable-temperature NMR) and computational modeling (DFT) clarify transition-state energetics. Comparative studies with quinoline derivatives (e.g., 6,7-dimethoxy analogs) provide mechanistic insights .
Q. What computational strategies predict the reactivity of this compound in Diels-Alder reactions?
- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G* level) model frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. Transition-state simulations (e.g., IRC analysis) assess activation barriers for endo vs. exo pathways. Solvent effects are incorporated via polarizable continuum models (PCM), validating experimental outcomes (e.g., diene electronic demand) .
Q. What challenges arise in diastereoselective synthesis of this compound derivatives, and how are they addressed?
- Methodological Answer : Diastereoselectivity challenges stem from competing π-π interactions and steric hindrance. Strategies include:
- Chiral auxiliaries (e.g., Evans oxazolidinones) to bias transition states.
- Asymmetric catalysis (e.g., Jacobsen epoxidation catalysts) for enantiomeric excess >90%.
- Dynamic kinetic resolution (DKR) under basic conditions to interconvert stereoisomers.
- Validation via chiral HPLC (Chiralpak AD-H column) and circular dichroism (CD) spectroscopy .
Data Presentation Guidelines
-
Structural Data : Include atomic coordinates (e.g., CCDC 1901024) and crystallographic parameters (space group, unit cell dimensions) for reproducibility .
-
Analytical Tables :
Property Value/Technique Reference Molecular Weight 145.16 g/mol Melting Point 128–130°C HPLC Retention Time 8.2 min (C18, 1 mL/min) -
Reaction Optimization :
Condition Optimal Value Yield Temperature 0°C (epoxidation) 85% Catalyst BF₃·OEt₂ (5 mol%)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
